molecular formula C20H31O6- B1262420 11-dehydro-thromboxane B2(1-)

11-dehydro-thromboxane B2(1-)

Cat. No.: B1262420
M. Wt: 367.5 g/mol
InChI Key: KJYIVXDPWBUJBQ-UHHGALCXSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thromboxane (B8750289) and Prostanoid Pathways

The biosynthesis of 11-dehydro-TXB2 is intricately linked to the thromboxane and broader prostanoid pathways. Prostanoids are a subclass of eicosanoids that includes prostaglandins, prostacyclins, and thromboxanes. hmdb.ca The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into the intermediate prostaglandin (B15479496) H2 (PGH2). wjgnet.com

From PGH2, the pathway diverges. Thromboxane synthase, an enzyme found predominantly in platelets, converts PGH2 into thromboxane A2 (TXA2). wjgnet.com TXA2 is a potent but extremely unstable molecule with a very short half-life of about 30 seconds in the bloodstream. avma.org It is rapidly hydrolyzed, either enzymatically or non-enzymatically, to the more stable but biologically inactive thromboxane B2 (TXB2). wjgnet.comavma.org

TXB2 then undergoes further metabolism in the body. One of the primary metabolic routes is the conversion of TXB2 to 11-dehydro-TXB2. reactome.org This conversion is catalyzed by the enzyme 11-hydroxythromboxane B2 dehydrogenase. reactome.org This positions 11-dehydro-TXB2 as a downstream product in the thromboxane synthesis cascade, which itself is a critical branch of the larger prostanoid pathway. The entire eicosanoid family, including thromboxanes, functions locally near their site of synthesis through receptor-mediated signaling. hmdb.ca

Significance as a Stable Metabolite of Thromboxane A2

The primary significance of 11-dehydro-TXB2 lies in its stability compared to its precursor, TXA2. ontosight.ai The fleeting existence of TXA2 makes its direct measurement in biological samples practically impossible. ontosight.ai This presents a challenge for researchers and clinicians who need to assess the level of thromboxane production, which is a key indicator of platelet activation and has implications for various cardiovascular diseases. ontosight.airupahealth.com

This is where 11-dehydro-TXB2 becomes invaluable. As a stable, long-lived metabolite, its levels in plasma and urine provide a reliable and quantitative index of in vivo TXA2 formation. ontosight.ainih.gov Measuring urinary 11-dehydro-TXB2 is a common non-invasive method to assess systemic thromboxane production. ontosight.aifrontiersin.org Elevated levels of this metabolite are associated with conditions characterized by increased platelet activation, such as atherosclerosis, myocardial infarction, and stroke. rupahealth.comnih.govnih.gov

The measurement of 11-dehydro-TXB2 is not susceptible to the artifactual generation that can occur with TXB2 during blood sample collection, where platelets can become activated and artificially inflate TXB2 levels. nih.gov This makes 11-dehydro-TXB2 a more accurate and reliable biomarker for assessing baseline thromboxane biosynthesis and the effects of antiplatelet therapies. nih.govwikipedia.org

Detailed Research Findings

Several studies have highlighted the clinical and biological importance of 11-dehydro-TXB2.

Research FocusKey Findings
Biomarker of Platelet Activation Measurement of urinary 11-dehydro-TXB2 provides a non-invasive and reliable index of in vivo platelet activation. frontiersin.orgduke.edu
Cardiovascular Disease Risk Elevated levels of 11-dehydro-TXB2 are linked to an increased risk of atherothrombosis and other cardiovascular events. rupahealth.comnih.gov
Metabolite Formation 11-dehydro-TXB2 is a major, long-lived metabolite of TXB2 in human circulation, with a half-life of approximately 45 minutes. nih.gov
Enzymatic Conversion The conversion of TXB2 to 11-dehydro-TXB2 is catalyzed by 11-hydroxythromboxane B2 dehydrogenase. reactome.org
Clinical Utility Monitoring urinary 11-dehydro-TXB2 levels can be used to assess the effectiveness of antiplatelet therapies like aspirin (B1665792). wikipedia.org
Pathophysiological Role Beyond being a biomarker, research suggests 11-dehydro-TXB2 may have its own biological activity, acting as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). nih.govmanchester.ac.uk
Comparative Metabolite Levels In patients with severe atherosclerosis, plasma concentrations of 11-dehydro-TXB2 were significantly higher (5-50 pg/ml) compared to healthy subjects (0.9-1.8 pg/ml). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H31O6-

Molecular Weight

367.5 g/mol

IUPAC Name

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoate

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/p-1/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1

InChI Key

KJYIVXDPWBUJBQ-UHHGALCXSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)[O-])O

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)[O-])O

Origin of Product

United States

Biosynthesis, Biotransformation, and Elimination of 11 Dehydro Thromboxane B2

Enzymatic and Non-Enzymatic Conversion Pathways from Thromboxane (B8750289) A2 and Thromboxane B2

The formation of 11-dehydro-TXB2 is a multi-step process involving both enzymatic and non-enzymatic transformations. The initial precursor, TXA2, is a potent but unstable molecule.

Role of the 11-OH Dehydrogenase Pathway

A primary route for the metabolism of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, involves the 11-OH dehydrogenase pathway. In this pathway, the hydroxyl group at the C-11 position of the TXB2 molecule is oxidized. This enzymatic conversion is a key step leading to the formation of 11-dehydro-TXB2. nih.gov This process is part of a broader metabolic cascade that transforms TXB2 into various derivatives. nih.gov Research has identified 11-dehydro-TXB2 as the most abundant urinary metabolite resulting from this specific transformation. nih.gov

Non-Enzymatic Hydrolysis of Thromboxane A2 to Thromboxane B2

The initial and rapid step in the metabolism of the biologically active TXA2 is its non-enzymatic hydrolysis to the more stable, but biologically inactive, TXB2. wjgnet.comontosight.ai This conversion is exceptionally fast, with a half-life of approximately 30 seconds in an aqueous solution. ontosight.aiwikipedia.org This rapid, spontaneous hydrolysis effectively terminates the potent physiological actions of TXA2, such as platelet aggregation and vasoconstriction. ontosight.ai Following this initial non-enzymatic step, TXB2 then becomes the substrate for further enzymatic degradation through pathways like 11-OH dehydrogenation and beta-oxidation, ultimately leading to the formation of 11-dehydro-TXB2 and other metabolites. nih.govnih.gov

Cellular and Tissue Sources of Thromboxane Biosynthesis Impacting 11-Dehydro-Thromboxane B2 Levels: Platelet vs. Non-Platelet Contributions

The primary source of thromboxane A2, and consequently 11-dehydro-TXB2, is activated platelets. wikipedia.orgnih.gov During hemostasis or in pathological conditions like thrombosis, platelets are activated and release TXA2. wikipedia.orgwikipedia.org This platelet-derived TXA2 plays a critical role in amplifying platelet aggregation and causing vasoconstriction. wikipedia.orgnih.gov Therefore, urinary levels of 11-dehydro-TXB2 are widely regarded as a reliable index of in vivo platelet activity. nih.gov

However, platelets are not the exclusive source of thromboxanes. Other cells and tissues can also contribute to the systemic pool of TXA2, influencing the levels of its metabolites. These non-platelet sources include:

Macrophages and Neutrophils: These immune cells can produce TXA2, particularly in inflammatory conditions. nih.govnih.gov

Endothelial Cells: While primarily known for producing the vasodilator prostacyclin, endothelial cells can also synthesize TXA2. nih.govmdpi.com

Kidney and Lung Tissues: These organs have been identified as sites of thromboxane synthesis. nih.gov

In certain clinical settings characterized by inflammation or increased cell turnover, the contribution from these non-platelet sources, potentially involving the COX-2 enzyme, can become significant. wjgnet.comnih.gov This highlights that while platelet activation is the predominant driver of 11-dehydro-TXB2 levels, other cellular activities can also contribute to its systemic concentration. nih.gov

Systemic Clearance and Urinary Excretion Dynamics of 11-Dehydro-Thromboxane B2

Once formed, 11-dehydro-TXB2 circulates in the plasma before being cleared from the body. It has a considerably longer half-life than its precursor, TXA2, with estimates around 45 to 60 minutes in human plasma. caymanchem.comnih.gov This extended half-life makes it a more stable and reliable marker for assessing thromboxane production over time compared to the fleeting presence of TXA2 or even TXB2. nih.gov

The primary route of elimination for 11-dehydro-TXB2 and other thromboxane metabolites is through urinary excretion. wjgnet.comwikipedia.org After being filtered by the kidneys, these metabolites are expelled in the urine. wjgnet.com The measurement of urinary 11-dehydro-TXB2 provides a non-invasive method to quantify systemic thromboxane biosynthesis. nih.govnih.gov

The table below summarizes typical concentration ranges of 11-dehydro-TXB2 found in human plasma and urine, based on available research findings.

Biological FluidTypical Concentration RangeReference
Human Plasma0.9 - 4.3 pg/mL caymanchem.com
Human Plasma (Healthy Subjects)0.9 - 1.8 pg/mL nih.gov
Human Plasma (Severe Atherosclerosis)5 - 50 pg/mL nih.gov
Human Urine30 - 70 ng/mmol creatinine (B1669602) caymanchem.com
Human Urine (Healthy Controls, Baseline)Mean: 3337 pg/mg wjgnet.com
Human Urine (Diabetes Mellitus, Baseline)Mean: 5656 pg/mg wjgnet.com

These values can fluctuate based on physiological and pathological conditions, such as the presence of cardiovascular disease or diabetes. wjgnet.com For instance, patients with severe atherosclerosis or diabetes have been shown to have significantly higher baseline levels of 11-dehydro-TXB2 compared to healthy individuals. wjgnet.comnih.gov

Biological Activities and Receptor Interactions of 11 Dehydro Thromboxane B2

Agonistic Properties at the Chemoattractant Receptor-Homologous Molecule Expressed on TH2 Cells (CRTH2)

Scientific evidence has firmly established 11-dehydro-thromboxane B2 as a full agonist at the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2). researchgate.netnih.govmanchester.ac.ukhmdb.ca This receptor is a key player in the orchestration of allergic responses, being prominently expressed on eosinophils, basophils, and T helper 2 (TH2) lymphocytes. researchgate.netnih.govnih.gov The activation of CRTH2 by 11-dehydro-thromboxane B2 suggests its potential to trigger inflammatory responses in settings where prostaglandin (B15479496) D2 (PGD2), the principal CRTH2 ligand, may not be the primary actor. researchgate.netnih.govmanchester.ac.uk

The agonistic action of 11-dehydro-thromboxane B2 on CRTH2 receptors directly translates into the activation of eosinophils and basophils, two critical cell types in the allergic inflammatory cascade. researchgate.netmanchester.ac.ukresearchgate.net Studies have shown that 11-dehydro-thromboxane B2 induces a flow cytometric shape change in both human eosinophils and basophils, a hallmark of cellular activation. researchgate.netnih.gov It accomplishes this with the same efficacy as PGD2, although with a lower potency. researchgate.net

Furthermore, 11-dehydro-thromboxane B2 acts as a chemoattractant, stimulating the directed migration (chemotaxis) of eosinophils. researchgate.netnih.govmanchester.ac.uk This was demonstrated in experiments where eosinophils migrated towards a concentration gradient of 11-dehydro-thromboxane B2. researchgate.net This chemotactic effect is specific to cells expressing the CRTH2 receptor, as evidenced by the induced migration of BaF/3 cells genetically engineered to express human CRTH2, while the original, non-transfected cells did not respond. researchgate.netnih.gov

Cell TypeResponse to 11-Dehydro-Thromboxane B2Experimental Assay
Eosinophils Activation (Shape Change), Chemotaxis, Calcium FluxFlow Cytometry, Micro-Boyden Chamber
Basophils Activation (Shape Change)Flow Cytometry
hCRTH2-transfected BaF/3 cells ChemotaxisChemotaxis Assay

The activation of CRTH2 by 11-dehydro-thromboxane B2 initiates a cascade of intracellular signaling events. A primary consequence of this activation is the mobilization of calcium from intracellular stores, leading to a measurable flux in eosinophils. researchgate.netnih.gov This calcium signaling is a critical component of cellular activation and chemotaxis. The response can be desensitized by prior stimulation with PGD2, further confirming that both molecules act through the same receptor. researchgate.netnih.gov

The signaling pathway involves the enzyme phospholipase C (PLC). researchgate.netnih.gov Inhibition of PLC with the compound U73,122 was found to attenuate the shape change induced by both 11-dehydro-thromboxane B2 and PGD2. researchgate.netnih.gov This indicates that CRTH2 activation by 11-dehydro-thromboxane B2 is coupled to the PLC pathway, which is consistent with Gq protein-coupled receptor signaling. researchgate.netfrontiersin.org Interestingly, the cellular responses to 11-dehydro-thromboxane B2 were found to be insensitive to pertussis toxin, suggesting that Gi proteins, another major class of G-proteins, are not involved in this specific signaling pathway. researchgate.netnih.gov Further signaling events downstream of CRTH2 activation include the activation of phosphatidylinositol 3-kinase and p38 mitogen-activated kinase. dovepress.com

Interactions with Thromboxane (B8750289) Prostanoid (TP) Receptors and Related Signaling Pathways

While 11-dehydro-thromboxane B2 is a metabolite of Thromboxane A2, a potent TP receptor agonist, its own interactions with TP receptors appear to be minimal in the context of eosinophil and basophil activation. researchgate.netmanchester.ac.uk Studies using specific receptor antagonists have clarified this distinction. The shape change response in eosinophils and basophils induced by 11-dehydro-thromboxane B2 was effectively blocked by ramatroban, a known antagonist of both TP and CRTH2 receptors. researchgate.netnih.govfrontiersin.org However, a selective TP receptor antagonist, SQ29,548, had no effect on the activation induced by 11-dehydro-thromboxane B2. researchgate.netnih.govmanchester.ac.uk This strongly indicates that the observed pro-inflammatory effects on these specific immune cells are mediated through CRTH2, not the TP receptor. researchgate.netnih.gov Although some literature describes 11-dehydro-thromboxane B2 as a weak agonist for the DP2 receptor (an alternative name for CRTH2), the primary evidence points to it being a full agonist in eosinophils and basophils. researchgate.netnih.gov

Comparative Analysis of Biological Actions with Thromboxane A2 and Thromboxane B2

A comparative analysis highlights the unique biological profile of 11-dehydro-thromboxane B2 relative to its metabolic relatives, Thromboxane A2 (TXA2) and Thromboxane B2 (TXB2).

Unlike 11-dehydro-thromboxane B2, both the stable TXA2 analogue U46,619 and TXB2 itself were found to be ineffective at activating eosinophils and basophils. researchgate.netmanchester.ac.ukresearchgate.net This demonstrates a clear divergence in their cellular targets and inflammatory functions.

A cardinal function of TXA2 is the induction of platelet aggregation, a critical step in hemostasis and thrombosis. wikipedia.org In stark contrast, 11-dehydro-thromboxane B2 does not induce, nor does it inhibit, platelet aggregation. researchgate.netnih.govmanchester.ac.uk This fundamental difference underscores their distinct physiological roles.

Thromboxane B2 is the chemically stable but biologically inactive hydration product of the extremely unstable TXA2. wikipedia.orgnih.gov Its presence is often used as an indicator of TXA2 synthesis, but it does not possess significant biological activity itself. rndsystems.com 11-dehydro-thromboxane B2, on the other hand, is a major, longer-lived enzymatic metabolite of TXB2. nih.govnih.gov Due to its stability, its levels in plasma and urine serve as a reliable quantitative index of in vivo TXA2 production, making it a crucial biomarker in clinical settings for monitoring platelet activation. nih.govnih.govontosight.aiwikipedia.org

CompoundEosinophil/Basophil ActivationPlatelet AggregationPrimary Receptor Interaction (in Eosinophils)Biological Role
11-Dehydro-Thromboxane B2 YesNoCRTH2Pro-inflammatory mediator, stable marker of TXA2 production
Thromboxane A2 (TXA2) No (via analogue)YesTP ReceptorProthrombotic, vasoconstrictor
Thromboxane B2 (TXB2) NoNoNoneInactive metabolite of TXA2

Analytical Methodologies for 11 Dehydro Thromboxane B2 Quantification in Biological Matrices

Chromatographic-Mass Spectrometric Techniques for High-Precision Measurement

Chromatography coupled with mass spectrometry stands as the gold standard for the accurate and sensitive quantification of 11-dehydro-TXB2, offering high specificity and minimizing interference from other compounds in complex biological samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Advancements

Gas chromatography-mass spectrometry (GC-MS) is a well-established and reliable method for the quantification of 11-dehydro-TXB2. nih.govnih.gov This technique often involves extensive sample work-up procedures to ensure the purity of the analyte before analysis. nih.gov Despite being sometimes time-consuming, GC-MS provides highly reliable data. nih.govnih.gov

Advancements in GC-MS methodology have focused on improving efficiency and reducing the impact of co-eluting impurities. nih.gov Modified extraction and chromatographic methods have been developed to shorten the assay time significantly. nih.gov Furthermore, the use of tandem mass spectrometry (GC-MS/MS) enhances selectivity, facilitating simpler sample purification compared to single quadrupole mass spectrometry. nih.gov For instance, a stable isotope dilution method using GC-tandem mass spectrometry with negative chemical ionization has been validated for the rapid quantification of 11-dehydro-TXB2 in urine. nih.gov This method demonstrated an interassay coefficient of variation of just 1.3%. nih.gov

Derivatization is a key step in GC-MS analysis of 11-dehydro-TXB2. The pentafluorobenzyl ester trimethylsilyl (B98337) ether derivative is commonly formed for analysis. researchgate.net One improved method involves the late introduction of the pentafluorobenzyl moiety at the C11 position, which offers advantages during both the cleanup stage and the GC/MS analysis itself. nih.gov Researchers have also developed rapid methods for the common purification, derivatization, and GC/MS determination of multiple prostanoids, including 11-dehydro-thromboxane B2, from a single urine sample. acs.org

Table 1: Performance Characteristics of Selected GC-MS Methods for 11-dehydro-TXB2 Quantification

ParameterValueReference
Precision+/- 7% nih.gov
Accuracy90% nih.gov
Lower Limit of Sensitivity (Urine)~20 pg/mg creatinine (B1669602) nih.gov
Interassay Coefficient of Variation (GC-MS/MS)1.3% nih.gov
Recovery (Urine)84.6 +/- 2.5% nih.gov
Overall Recovery (Urine, with column chromatography)80% nih.gov
Detection Limit (Urine)10 pg/ml nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary and Plasma Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a simple, selective, and sensitive method for determining 11-dehydro-TXB2 levels in both urine and plasma. researchgate.netnih.gov This technique offers the advantage of simultaneous measurement of multiple analytes, such as 8-iso-PGF2α and 11-dehydro-TXB2, which can provide a more comprehensive picture of disease states. researchgate.net

For urinary analysis, a common approach involves solid-phase extraction (SPE) to isolate 11-dehydro-TXB2 and its deuterium-labeled internal standard. researchgate.netnih.gov The compounds are then analyzed using LC-MS/MS in the selected reaction monitoring (SRM) mode. researchgate.netnih.gov A typical transition monitored for 11-dehydro-TXB2 is from m/z 367 to m/z 161. researchgate.netnih.gov This method has shown good linear response over a range of 50 pg to 10 ng per tube, and the results correlate well with those obtained by GC-MS. nih.gov

In plasma, LC-MS/MS provides a sensitive and accurate means of quantification, which is critical given the low physiological concentrations. researchgate.net The development of LC-MS/MS methods has been crucial for studying thromboxane (B8750289) biosynthesis in various clinical contexts. researchgate.net

Table 2: Key Parameters of an LC-MS/MS Method for Urinary 11-dehydro-TXB2

ParameterDetailsReference
Sample Preparation Simple solid-phase extraction (SPE) researchgate.netnih.gov
Internal Standard Deuterium-labeled 11-dehydro-TXB2 nih.gov
Analysis Mode Selected Reaction Monitoring (SRM) nih.gov
Monitored Transitions m/z 367 -> m/z 161 (11-dehydro-TXB2) nih.gov
m/z 371 -> m/z 165 (Internal Standard) nih.gov
Linear Range 50 pg - 10 ng per tube nih.gov
Mean Healthy Adult Urine Concentration 635 +/- 427 pg/mg creatinine nih.gov

Immunoassay-Based Methods for Screening and High-Throughput Studies

Immunoassays, including enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), offer a less expensive and simpler alternative to mass spectrometric methods for the quantification of 11-dehydro-TXB2. nih.gov These methods are particularly well-suited for screening large numbers of samples and for high-throughput studies. abnova.com.twmybiosource.comcaymanchem.com

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

ELISA kits for 11-dehydro-TXB2 are competitive immunoassays that can be used for its quantification in various matrices, including tissue culture media, urine, plasma, and serum. abnova.com.twcaymanchem.comassaygenie.com These assays typically have a good detection range and sensitivity. abnova.com.twcaymanchem.com For instance, one commercially available kit has a calibration range of 9.8 to 10,000 pg/mL and a limit of detection of 4.31 pg/mL. abnova.com.tw Another has a range of 15.6-2,000 pg/ml and a sensitivity of approximately 34 pg/ml. caymanchem.com

The specificity of the antibody used in an ELISA is critical. Some assays utilize a monoclonal antibody that recognizes the acyclic form of 11-dehydro-TXB2, particularly in a basic pH range. nih.gov The validity of ELISA methods has been confirmed through strong correlations with radioimmunoassays and GC-MS. nih.govnih.govphysiology.org An improved immunoassay procedure involving a one-step solid-phase extraction followed by the ELISA showed excellent agreement with GC-MS results (r² = 0.94). nih.gov

However, it is important to be aware of potential cross-reactivity. Studies have shown that some monoclonal antibody-based ELISAs can exhibit significant cross-reactivity with other thromboxane metabolites, such as 11-dehydro-2,3-dinor-TXB2, which can lead to higher measured concentrations compared to more specific methods like polyclonal antibody-based ELISAs or LC-MS/MS. nih.gov

Table 3: Comparison of Two Commercial 11-dehydro-TXB2 ELISA Kits

FeatureKit AKit BReference
Assay Type Quantitative Competitive ImmunoassayQuantitative Competitive Assay abnova.com.twcaymanchem.com
Suitable Samples Tissue Culture Media, UrinePlasma, Serum, Urine, other matrices abnova.com.twcaymanchem.com
Calibration Range 9.8 to 10,000 pg/mL15.6-2,000 pg/ml abnova.com.twcaymanchem.com
Limit of Detection 4.31 pg/mL16 pg/ml abnova.com.twcaymanchem.com
Sensitivity (80% B/B₀) Not specified~34 pg/ml caymanchem.com
Cross-Reactivity (Thromboxane B2) Not specified0.08% caymanchem.com

Radioimmunoassay (RIA) Development and Applications

Radioimmunoassay (RIA) was one of the earlier methods developed for the quantification of 11-dehydro-TXB2 in plasma and urine. nih.gov These assays can be highly sensitive, with the ability to detect concentrations as low as 1 pg/ml. nih.gov A key aspect of RIA development is the high specificity of the antibody for the open ring structure and the omega side-chain of the 11-dehydro-TXB2 molecule. nih.gov

The validity of RIA has been established by its ability to detect changes in plasma concentrations and urinary excretion of 11-dehydro-TXB2 following stimulated increases in thromboxane B2 secretion. nih.gov Furthermore, RIAs have been used to validate the results obtained from ELISA methods, showing good correlation between the two techniques. physiology.orgnih.gov

Sample Preparation and Stability Considerations for Reliable Measurement

Reliable quantification of 11-dehydro-TXB2 is highly dependent on proper sample preparation and handling to ensure the stability of the analyte. nih.gov Efficient sample purification is necessary, especially in complex matrices like urine, which contains a large amount of interfering material. nih.govresearchgate.net

For chromatographic methods, sample preparation often involves solid-phase extraction (SPE). researchgate.netnih.gov A simple one-step SPE using specific columns can achieve high recovery rates, around 83%. nih.gov For GC-MS, purification may also involve thin-layer chromatography (TLC). nih.govnih.govpnas.orgmdpi.com

The chemical stability of 11-dehydro-TXB2 is a critical consideration. It exists in two forms, an open ring form and a lactone form, which are in a pH-dependent equilibrium. nih.govresearchgate.net For immunoassays, it is often beneficial to maintain the compound in its open ring form by handling samples at a basic pH (e.g., pH 8.6) to improve sensitivity and reproducibility. nih.gov For GC-MS analysis, the sample is sometimes treated to quantitatively convert both forms into the lactone form before derivatization. nih.gov

For storage, it is recommended that samples be assayed immediately after collection or stored at -80°C to prevent degradation. assaygenie.comcaymanchem.com If serum separator tubes are not used, allowing samples to clot overnight at 2-8°C is an option before centrifugation and storage. assaygenie.com When using plasma, it should be collected using EDTA or heparin as an anticoagulant and centrifuged at 4°C within 30 minutes of collection. assaygenie.com

Method Validation and Comparative Analyses Across Different Analytical Techniques

The accurate quantification of 11-dehydro-thromboxane B2 (11-dehydro-TXB2) in biological matrices is critically dependent on the rigorous validation of the analytical methods employed. Method validation ensures the reliability of experimental data by assessing key performance parameters such as linearity, accuracy, precision, and the limits of detection and quantification. woah.org Comparative analyses between different techniques are also crucial for understanding their respective strengths, weaknesses, and potential for cross-reactivity or interference, which can significantly impact clinical and research findings. nih.gov

Validation of Mass Spectrometry-Based Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for the quantification of eicosanoids due to their high specificity and sensitivity. avma.orgresearchgate.net Several studies have reported detailed validation data for these methods.

A modified GC-MS assay demonstrated a precision of +/- 7% and an accuracy of 90%, with a lower limit of sensitivity in urine of approximately 20 pg/mg creatinine. nih.gov Another fully validated stable isotope dilution method using GC/MS/MS reported an interassay coefficient of variation (a measure of precision) of just 1.3%. nih.gov The accuracy of this method, assessed by relative recovery of a synthetic standard added to urine, was 84.6 +/- 2.5%, and the method showed excellent linearity with a correlation coefficient (R) of 0.9963. nih.gov

LC-MS/MS methods have also been thoroughly validated. One such assay for quantifying 11-dehydro-TXB2 in human urine established a linear range of 25.0 to 2500 pg/mL. celerion.com This method demonstrated high recovery of the analyte (91.0–96.0%) and excellent precision and accuracy. celerion.com Another LC-MS/MS method showed a good linear response over a range of 50 pg to 10 ng. nih.gov Importantly, the values obtained by this LC-MS/MS method corresponded closely to those determined by GC-MS, indicating strong agreement between the two mass spectrometry techniques. nih.gov A highly sensitive LC-MS/MS method reported a limit of detection (LOD) of 0.38 pg/µL and a limit of quantification (LOQ) of 0.50 pg/µL for 11-dehydro-TXB2, with both inter- and intra-day imprecision being less than 5%. researchgate.net

| Recovery | Not specified | 91.0-96.0% celerion.com |

Validation of Immunoassays

Enzyme-linked immunosorbent assays (ELISA) are widely used for quantifying 11-dehydro-TXB2 due to their suitability for high-throughput analysis. avalonhcs.comjpp.krakow.pl Validation of these kits is essential. For one commercial ELISA kit, validation data showed repeatability (as %CV) between 5-8% and within-laboratory precision between 7-14%. fda.gov The detection range for this assay was established at 300-4000 pg/ml. fda.gov Another study using a commercial ELISA in canine urine reported a mean interassay coefficient of variation of 14.38%. avma.org

Comparative Analyses: Immunoassays vs. Mass Spectrometry

Direct comparisons between different analytical techniques, especially between immunoassays and mass spectrometry, have revealed critical differences in performance. A pivotal study compared a first-generation polyclonal antibody-based ELISA, a second-generation monoclonal antibody-based ELISA, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov

The study found that the results from the first-generation (polyclonal) ELISA did not differ significantly from those obtained by UPLC-MS/MS, with a regression slope close to unity (1.08), indicating high accuracy relative to the gold standard. nih.gov In stark contrast, the second-generation (monoclonal) ELISA yielded median 11-dehydro-TXB2 levels that were more than double those measured by the polyclonal ELISA (856 vs. 399 pg/mg creatinine). nih.gov

Further investigation revealed that this discrepancy was due to significant cross-reactivity of the monoclonal antibody with another thromboxane metabolite, 11-dehydro-2,3-dinor-TXB2. nih.gov The polyclonal antibody did not exhibit this interference. nih.gov This cross-reactivity in the second-generation assay was found to reduce its accuracy and, consequently, its clinical utility, as its results failed to correlate with clinical outcomes in the way the first-generation assay and UPLC-MS/MS did. nih.gov This finding underscores the paramount importance of antibody specificity in immunoassay-based quantification and highlights how interference from related metabolites can confound results.

Table 2: Comparative Analysis of ELISA Platforms vs. UPLC-MS/MS

Analytical Method Median 11-dehydro-TXB2 Level (pg/mg creatinine) Correlation with UPLC-MS/MS Key Finding
1st-Gen Polyclonal ELISA 399 nih.gov High (Slope = 1.08, P = 0.21) nih.gov Accurate, not confounded by major metabolite interference. nih.gov
2nd-Gen Monoclonal ELISA 856 nih.gov Poor nih.gov Inaccurate due to significant cross-reactivity with 11-dehydro-2,3-dinor-TXB2. nih.gov

| UPLC-MS/MS | Similar to Polyclonal ELISA nih.gov | Gold Standard Reference nih.gov | Highly specific and accurate. nih.gov |

Research Applications of 11 Dehydro Thromboxane B2 As a Biomarker

Assessment of In Vivo Thromboxane (B8750289) A2 Biosynthesis and Platelet Activity

The measurement of urinary 11-dehydro-thromboxane B2 serves as a reliable method for assessing the in vivo biosynthesis of its parent compound, thromboxane A2 (TXA2). ahajournals.orgfrontiersin.org TXA2 itself is highly unstable, with a plasma half-life of about 30 seconds, making direct measurement impractical. ahajournals.org It is rapidly converted to the inactive but stable thromboxane B2 (TXB2), which is then metabolized to 11-dehydro-TXB2 and other byproducts before being excreted in the urine. ahajournals.orgavma.org This makes urinary 11-dehydro-TXB2 a quantitative index of systemic TXA2 production. wikipedia.orgcaymanchem.com

Elevated levels of urinary 11-dehydro-TXB2 are considered a sensitive indicator of increased platelet activation. rupahealth.comlabcorp.com This is because platelets are the primary source of TXA2 in response to stimuli that lead to blood clotting. frontiersin.orgrupahealth.com Consequently, conditions associated with heightened platelet activity and turnover, such as cardiovascular diseases, peripheral vascular disease, and cerebrovascular disease, often present with increased urinary 11-dehydro-TXB2 levels. avma.orgrupahealth.comlabcorp.com Research has shown that this biomarker can be more sensitive in detecting platelet activation in patients with diffuse atherosclerotic disease compared to other platelet-specific proteins. walkinlab.com

Furthermore, studies have documented transient increases in the excretion of 11-dehydro-TXB2 in patients experiencing acute coronary syndromes, suggesting repeated episodes of platelet activation. frontiersin.org Similarly, enhanced excretion has been observed in patients with acute ischemic stroke. frontiersin.org This highlights the utility of 11-dehydro-TXB2 in reflecting the dynamic nature of platelet activity in various pathological states.

Monitoring Cyclooxygenase-1 Inhibition Efficacy in Experimental Models

Urinary 11-dehydro-thromboxane B2 is a valuable tool for monitoring the efficacy of cyclooxygenase-1 (COX-1) inhibition, particularly by aspirin (B1665792), in experimental settings. avalonhcs.comquestdiagnostics.com Aspirin's primary antithrombotic effect is achieved through the irreversible inhibition of the COX-1 enzyme in platelets, which in turn blocks the synthesis of thromboxane A2. avalonhcs.comahajournals.org Consequently, effective aspirin therapy should lead to a significant reduction in urinary 11-dehydro-TXB2 levels. labcorp.comwalkinlab.com

The measurement of this metabolite provides a non-invasive means to assess an individual's response to aspirin. questdiagnostics.com In patients who are responsive to aspirin and on an adequate dose, urinary 11-dehydro-TXB2 levels are expected to be suppressed below a predetermined cutoff value. labcorp.com For instance, one established cutoff for aspirin effect is ≤1500 pg/mg creatinine (B1669602). avalonhcs.com

Research studies have demonstrated a dose-dependent effect of aspirin on urinary 11-dehydro-TXB2 levels. For example, a study on post-stroke patients showed that increasing aspirin doses led to significant decreases in the metabolite's excretion. ahajournals.org Another study in healthy dogs found that a higher single dose of aspirin significantly decreased urinary 11-dehydro-TXB2 concentrations, whereas a lower daily dose for seven days did not produce a significant reduction. avma.org These findings underscore the utility of 11-dehydro-TXB2 in evaluating the pharmacodynamic effects of different aspirin regimens.

It is important to note that while platelets are the main source of COX-1-derived TXA2, a portion (approximately 30%) can originate from extra-platelet sources like monocytes and macrophages, which can regenerate functional COX-1. labcorp.comnih.gov This can sometimes lead to an underestimation of the degree of aspirin's effect on platelet COX-1. labcorp.com

Investigating Mechanisms of "Aspirin Resistance" Phenotypes

The phenomenon of "aspirin resistance," where aspirin fails to produce its expected antiplatelet effect, is a significant area of clinical research, and urinary 11-dehydro-thromboxane B2 is a key biomarker in these investigations. rupahealth.comahajournals.orgultalabtests.com High levels of urinary 11-dehydro-TXB2 in a patient taking aspirin can indicate incomplete suppression of thromboxane generation, a hallmark of aspirin resistance. ahajournals.orghealthmatters.io

Research has explored several potential mechanisms for this phenotype. One possibility is that the usual dose of aspirin is insufficient to completely inhibit thromboxane production. ahajournals.org Another contributing factor is the synthesis of thromboxane A2 from sources other than platelets, such as inflammatory cells, which may be less sensitive to low-dose aspirin. nih.govuscjournal.com

Studies have shown that patients with persistently high levels of urinary 11-dehydro-TXB2 despite aspirin therapy are at an increased risk for adverse cardiovascular events. ahajournals.org One study found that individuals in the highest quartile of urinary 11-dehydro-TXB2 concentrations had a significantly greater risk of myocardial infarction and cardiovascular death compared to those in the lowest quartile. ahajournals.org

Different laboratory tests for assessing aspirin resistance can yield varying results. A study comparing multiple platelet function tests found that the prevalence of aspirin resistance in patients with stable coronary artery disease was 22.9% when measured by urinary 11-dehydro-thromboxane B2 concentrations, compared to 6.7% with another method. avalonhcs.comsouthcarolinablues.com This highlights the complexity of defining and identifying aspirin resistance.

The data below summarizes findings from a study on aspirin response in different patient populations, illustrating the percentage of individuals classified as poor responders based on urinary 11-dehydro-TXB2 levels.

Patient GroupPercentage of Aspirin Poor Responders (Urinary 11-dehydro-TXB2 > 1500 pg/mg)
Healthy Controls8.4%
Patients with Diabetes Mellitus14.8%
Patients with Acute Coronary Syndrome28.7%

Data sourced from a review on platelet thromboxane and aspirin response. wjgnet.comnih.gov

These findings suggest that patients with underlying conditions like diabetes and acute coronary syndrome may have a higher prevalence of aspirin resistance, as indicated by elevated urinary 11-dehydro-TXB2 levels.

Predictive Research Applications for Pathophysiological Risk Stratification

Urinary 11-dehydro-thromboxane B2 has demonstrated significant potential as a predictive biomarker for risk stratification in various pathophysiological conditions, particularly cardiovascular diseases. ahajournals.orgrupahealth.com Elevated levels of this metabolite have been associated with an increased risk of major adverse cardiovascular events (MACE). ahajournals.orgbham.ac.uk

A prospective cohort study of stable coronary artery disease patients on aspirin found that higher baseline urinary 11-dehydro-TXB2 levels were associated with increased all-cause mortality. nih.gov The study identified an optimal cut-point of 1597.8 pg/mg for predicting mortality over a five-year period. nih.gov

Similarly, in patients with acute myocardial infarction (AMI), baseline urinary 11-dehydro-TXB2 levels were significantly higher in those who experienced MACE within one year. ahajournals.orgnih.gov In a multivariate analysis, 11-dehydro-TXB2 was identified as one of the best predictors of 1-year cumulative MACE. ahajournals.orgnih.gov Furthermore, baseline levels of the metabolite were inversely correlated with left ventricular ejection fraction, a key indicator of heart function, both at the time of the AMI and one year later. ahajournals.orgnih.gov

The table below presents findings from a study on AMI patients, showing the association between baseline 11-dehydro-TXB2 levels and the occurrence of MACE.

Outcome at 1-Year Follow-upMedian Baseline Log-transformed 11-dehydro-TXB2 (pg/mg creatinine)
MACE (n=60)7.73
No MACE (n=119)7.28

Data from the LTIMI study on acute myocardial infarction outcomes. ahajournals.org

Research has also indicated that in aspirin-treated patients at high risk for cardiovascular events, persistently elevated thromboxane generation, as measured by urinary 11-dehydro-TXB2, predicts the future risk of a composite outcome of myocardial infarction, stroke, or cardiovascular death. ahajournals.org These findings suggest that measuring urinary 11-dehydro-TXB2 can help identify high-risk individuals who may benefit from more aggressive or alternative antiplatelet therapies. ahajournals.org

Mechanistic Research on 11 Dehydro Thromboxane B2 in Pathophysiological Processes

Cardiovascular System Research: Mechanistic Associations and Contributions

11-Dehydro-thromboxane B2, a stable metabolite of thromboxane (B8750289) A2, serves as a reliable biomarker for in vivo thromboxane A2 production. ahajournals.orgjapsonline.com Its levels are often elevated in various atherothrombotic cardiovascular diseases, providing valuable prognostic information. japsonline.comnih.gov

Role in Platelet Hyperactivity and Atherothrombosis Mechanisms

Platelet activation is a key factor in the development of atherogenesis and atherothrombosis. nih.gov 11-dehydro-thromboxane B2 is a urinary biomarker that reflects platelet activation and, consequently, the risk of clot formation which can lead to atherogenesis, myocardial infarction, and other cardiovascular events. rupahealth.com Thromboxane A2, the parent compound of 11-dehydro-thromboxane B2, is a potent activator of platelets and is primarily produced by platelets in response to blood vessel injury or inflammation. rupahealth.com

In patients with type 2 diabetes mellitus, a condition associated with platelet hyperreactivity, the urinary excretion of 11-dehydro-thromboxane B2 is significantly higher than in healthy individuals. nih.govimrpress.com This increased production of thromboxane is linked to the heightened platelet activity observed in these patients. nih.gov Furthermore, studies have shown that even with low-dose aspirin (B1665792) therapy, which aims to inhibit thromboxane production, some individuals still exhibit incomplete suppression of urinary 11-dehydro-thromboxane B2 levels. This incomplete suppression is a predictor of future vascular events and mortality in high-risk patients. nih.gov

The table below summarizes findings on the association between 11-dehydro-thromboxane B2 and platelet-driven atherothrombosis:

PopulationKey FindingsReference
Patients with Type 2 DiabetesSignificantly higher urinary excretion of 11-dehydro-thromboxane B2 compared to healthy controls, indicating increased platelet thromboxane production. nih.gov
High-risk patients on aspirinIncomplete suppression of urinary 11-dehydro-thromboxane B2 predicts future vascular events and death. nih.gov
Patients with Acute Coronary SyndromeBaseline 11-dehydro-thromboxane B2 levels are significantly higher compared to healthy individuals, consistent with heightened platelet hyperactivity. wjgnet.com

Associations with Ischemic Stroke Pathophysiology

Research indicates a connection between elevated 11-dehydro-thromboxane B2 levels and the pathophysiology of ischemic stroke. nih.govmdpi.com Studies have detected episodes of increased thromboxane biosynthesis, suppressible by aspirin, in the early stages of acute ischemic stroke. nih.gov This suggests that platelet activation plays a role in the acute phase of stroke.

In a study of patients with acute cerebral ischemia, which included both transient ischemic attacks (TIA) and ischemic strokes, urinary excretion of 11-dehydro-thromboxane B2 was measured. nih.gov While episodes of enhanced thromboxane biosynthesis were not frequently detected in TIA patients, they were observed in a significant portion of ischemic stroke patients. nih.gov Another study found that episodes of platelet activation occur repeatedly within the first 48 hours after the onset of an acute ischemic stroke. ahajournals.org

The following table presents data on urinary 11-dehydro-thromboxane B2 levels in patients with acute cerebral ischemia:

Patient GroupRange of 11-dehydro-thromboxane B2 Excretion (pmol/mmol creatinine)Percentage Exceeding Control LevelsReference
Transient Ischemic Attack (n=14)39 - 47829% nih.gov
Ischemic Stroke (n=37)23 - 5,91651% nih.gov

It is important to note that the level and dynamics of 11-dehydro-thromboxane B2 excretion were not found to be related to the neurological symptoms or the type or site of cerebral ischemia. eur.nl

Contributions to Myocardial Infarction and Acute Coronary Syndromes

Elevated levels of 11-dehydro-thromboxane B2 have been identified as a predictive biomarker for major adverse cardiovascular events (MACE) in patients with high cardiac risk, including those with acute myocardial infarction (AMI) and acute coronary syndromes (ACS). ahajournals.orgjapsonline.comjapsonline.com Acute coronary syndrome is often triggered by the rupture of coronary atherosclerosis, leading to platelet activation, aggregation, and thrombosis. japsonline.comjapsonline.com

In a prospective observational study of patients with AMI, urinary 11-dehydro-thromboxane B2 levels were significantly higher on admission compared to one-month and one-year follow-ups. nih.gov Furthermore, baseline levels were higher in patients who experienced MACE during the one-year follow-up. nih.gov A multivariate analysis identified 11-dehydro-thromboxane B2 as one of the best predictors of one-year cumulative MACEs. ahajournals.orgnih.gov

A study investigating gender-specific differences found that while baseline 11-dehydro-thromboxane B2 concentrations were higher in females with ACS after percutaneous transluminal coronary angioplasty, the incidence of MACE was not significantly different between genders even with high dh-TxB2 levels. japsonline.com

The table below details the findings from a study on 11-dehydro-thromboxane B2 in AMI patients:

ParameterMACE Group (n=60) Median (IQR)No MACE Group (n=119) Median (IQR)p-valueReference
Baseline 11-dehydro-TXB2 (log-transformed, pg/mg creatinine)7.73 (7.07-8.60)7.28 (6.68-7.79)0.002 nih.gov

Baseline 11-dehydro-thromboxane B2 levels also showed a negative correlation with left ventricular ejection fraction both on admission and at one-year follow-up, indicating that higher levels are associated with poorer heart function. ahajournals.orgnih.gov

Involvement in Peripheral Arterial Occlusive Disease Progression

Studies have investigated the role of 11-dehydro-thromboxane B2 in patients with peripheral arterial occlusive disease (PAOD), a condition characterized by atherosclerosis in the arteries of the limbs. jpp.krakow.plnih.govjpp.krakow.pl In patients with PAOD undergoing percutaneous transluminal angioplasty (PTA), a procedure to open blocked arteries, a significant increase in urinary 11-dehydro-thromboxane B2 levels was observed immediately following the procedure. jpp.krakow.pljpp.krakow.pl This suggests that the procedure itself can trigger platelet activation.

Furthermore, a study found that preoperative levels of 11-dehydro-thromboxane B2 correlated with the combined endpoints of death, myocardial infarction, and stroke during a 12-month follow-up period. jpp.krakow.plnih.gov This indicates that higher baseline thromboxane production is a risk factor for adverse outcomes in PAOD patients.

The following table presents the mean urinary 11-dehydro-thromboxane B2 levels in PAOD patients before and after PTA:

Time PointMean 11-dehydro-TXB2 (pg/mg creatinine (B1669602) ± SD)p-value (vs. Before PTA)Reference
Before PTA (T0)1524.4 ± 1411.1- jpp.krakow.plnih.gov
Immediately After PTA (T1)2098.1 ± 1661.80.00002 jpp.krakow.plnih.gov

These findings suggest that monitoring and potentially targeting thromboxane production could be beneficial in the management of patients with PAOD.

Connections to Endothelial Dysfunction and Vascular Inflammation

11-dehydro-thromboxane B2 is linked to endothelial dysfunction and vascular inflammation, key processes in the development and progression of atherosclerosis. rupahealth.comnih.gov Endothelial cells play a crucial role in maintaining vascular homeostasis, and their dysfunction contributes to various cardiovascular diseases. youtube.com

A study in patients with stable atherosclerotic cardiovascular disease (ASCVD) on aspirin therapy found that urinary levels of thromboxane metabolites (TxA2-M), including 11-dehydro-thromboxane B2, were significantly correlated with circulating levels of P-selectin and E-selectin. nih.gov These selectins are cellular adhesion molecules involved in the inflammatory process. Higher TxA2-M levels were also associated with a greater risk of major adverse cardiovascular events (MACE). nih.gov

In contrast, levels of prostacyclin metabolites (PGI2-M), which have opposing effects to thromboxane, were not significantly associated with cellular adhesion molecule levels or MACE. nih.gov This highlights the specific contribution of the thromboxane pathway to vascular inflammation and adverse outcomes in ASCVD.

The table below shows the correlation between urinary TxA2-M levels and circulating cellular adhesion molecules:

Cellular Adhesion MoleculeCorrelation Coefficient (r) with TxA2-Mp-valueReference
P-selectin0.319<0.001 nih.gov
E-selectin0.2450.007 nih.gov

These findings suggest that elevated 11-dehydro-thromboxane B2 levels reflect a state of heightened platelet and endothelial activation, contributing to the inflammatory environment that drives atherosclerotic disease. nih.gov

Inflammation and Immune Response Research: Systemic and Local Mechanisms

Beyond its role in the cardiovascular system, 11-dehydro-thromboxane B2 is implicated in broader inflammatory and immune responses. rupahealth.comjpp.krakow.pl Thromboxane A2, its precursor, is a known mediator of inflammation. jpp.krakow.pljpp.krakow.pl In acute inflammatory conditions, thromboxane can be synthesized not only by platelets but also by inflammatory cells such as monocytes and macrophages, as well as endothelial cells, often via the COX-2 pathway. japsonline.com

Research has shown that 11-dehydro-TXB2 can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). researchgate.net This receptor is involved in allergic responses. The study found that 11-dehydro-TXB2, but not other thromboxane analogues, activated eosinophils and basophils, which are key immune cells in allergic inflammation. researchgate.net

Furthermore, in men with metabolic syndrome, elevated urinary 11-dehydro-thromboxane B2 levels were associated with markers of inflammation such as high-sensitivity C-reactive protein (hs-CRP). mdpi.comnih.gov This suggests a link between increased thromboxane production and the low-grade systemic inflammation characteristic of metabolic syndrome.

The table below summarizes the associations of urinary 11-dehydro-thromboxane B2 with inflammatory markers in men with metabolic syndrome:

ParameterAssociation with 11-dehydro-TXB2Reference
High-sensitivity C-reactive protein (hs-CRP)Positive correlation mdpi.comnih.gov
AdiponectinIdentified as a predictor mdpi.comnih.gov
HomocysteineIdentified as a predictor mdpi.comnih.gov

These findings indicate that 11-dehydro-thromboxane B2 is not merely a marker of platelet activation but also an active participant in inflammatory processes, potentially contributing to the pathophysiology of various inflammatory and immune-mediated diseases.

Link to Systemic and Vascular Inflammation Markers

11-dehydro-thromboxane B2 (11-dehydro-TXB2), a stable metabolite of thromboxane A2, is increasingly recognized for its association with systemic and vascular inflammation. rupahealth.comahajournals.org Research indicates that elevated urinary levels of 11-dehydro-TXB2 are linked to various markers of inflammation and cardiovascular risk.

Studies have demonstrated a significant correlation between 11-dehydro-TXB2 and high-sensitivity C-reactive protein (hs-CRP), a well-established marker of systemic inflammation. ahajournals.orgnih.govnih.gov In individuals with metabolic syndrome, higher levels of 11-dehydro-TXB2 were associated with increased hs-CRP, suggesting a connection between platelet activation and a chronic inflammatory state. nih.govnih.gov Furthermore, in patients who have experienced an acute myocardial infarction, a similar positive correlation between 11-dehydro-TXB2 and hs-CRP has been observed, alongside elevated white blood cell counts. ahajournals.org

The link to vascular inflammation is further supported by the correlation between urinary 11-dehydro-TXB2 and circulating levels of soluble P-selectin and E-selectin. nih.gov These cell adhesion molecules are crucial in the process of inflammation within the blood vessels. This association suggests that increased thromboxane biosynthesis contributes to endothelial activation, a key step in the development of atherosclerosis. nih.gov

Homocysteine, another factor associated with cardiovascular risk, has also been identified as a predictor of elevated 11-dehydro-TXB2 levels. nih.govnih.gov This connection points towards a complex interplay between different pathological pathways that contribute to vascular disease.

Interactive Data Table: Correlation of 11-dehydro-TXB2 with Inflammatory Markers

MarkerCorrelation with 11-dehydro-TXB2Studied Population
hs-CRPPositiveMales with Metabolic Syndrome, Post-AMI Patients
White Blood Cell CountPositivePost-AMI Patients
Soluble P-selectinPositivePatients with stable ASCVD
Soluble E-selectinPositivePatients with stable ASCVD
HomocysteinePositiveMales with Metabolic Syndrome

Role in Allergic Responses and Pulmonary Inflammation

Beyond its role in vascular inflammation, 11-dehydro-thromboxane B2 has been implicated in allergic responses and pulmonary inflammation. While traditionally considered biologically inactive, recent research has revealed that 11-dehydro-TXB2 can act as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2). nih.govresearchgate.net This receptor is a key player in allergic inflammation, being expressed on eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. nih.govkjim.org

The activation of CRTH2 by 11-dehydro-TXB2 can induce the activation and chemotaxis of eosinophils and basophils, which are critical cellular components of allergic reactions. nih.govresearchgate.net This finding is significant as it suggests a mechanism by which thromboxane A2, through its stable metabolite, can directly contribute to the inflammatory cascade in allergic conditions, even in cellular environments where prostaglandin (B15479496) D2 synthase (the enzyme that produces the primary CRTH2 ligand, PGD2) is not present. nih.govresearchgate.net

In the context of the allergic lung, where 11-dehydro-TXB2 is produced, its interaction with CRTH2 may be of therapeutic relevance. nih.govresearchgate.net Furthermore, metabolites of the thromboxane pathway, including 11-dehydro-TXB2, are considered potent agonists for the DP2 receptor (another name for CRTH2). frontiersin.org The activation of DP2 is known to attract eosinophils to inflammatory sites and enhance their mobilization from the bone marrow. frontiersin.org

Studies in animal models of airway allergic inflammation have shown that inhibiting thromboxane A2 synthesis can reduce airway eosinophilia and the production of Th2-type cytokines. niigata-u.ac.jp This further supports the role of the thromboxane pathway in pulmonary inflammation. The measurement of 11-dehydro-TXB2 in bronchoalveolar lavage fluid has been used to assess the effectiveness of thromboxane synthase inhibitors in these models. niigata-u.ac.jp

Metabolic Dysregulation Research: Mechanisms and Associations

Associations with Metabolic Syndrome Characteristics and Related Risk Factors

Elevated levels of urinary 11-dehydro-thromboxane B2 are frequently observed in individuals with metabolic syndrome. nih.govnih.govresearchgate.net This association highlights a state of increased platelet activation in this patient population. rupahealth.comresearchgate.net Research has identified several key characteristics and risk factors of metabolic syndrome that are predictive of higher 11-dehydro-TXB2 levels.

A study involving aspirin-naive males with metabolic syndrome found that waist-to-hip ratio, a measure of central obesity, was a predictor of elevated urinary 11-dehydro-TXB2. nih.govnih.gov This suggests a link between fat distribution and platelet activity. Furthermore, total cholesterol and hypercholesterolemia were also associated with increased 11-dehydro-TXB2, underscoring the connection between dyslipidemia and platelet activation. nih.govnih.gov

Adiponectin, a hormone derived from fat cells that is typically reduced in metabolic syndrome, showed an inverse correlation with 11-dehydro-TXB2 levels. nih.govnih.gov This finding suggests that lower levels of this protective adipokine may contribute to the prothrombotic state seen in metabolic syndrome. Additionally, as mentioned previously, the inflammatory marker hs-CRP and homocysteine are also significant predictors of elevated 11-dehydro-TXB2 in this group. nih.govnih.gov

In obese individuals with prediabetes or early type 2 diabetes, the extent of platelet activation, as measured by 11-dehydro-TXB2, is related to the degree of glycemic control and the amount of subcutaneous abdominal adipose tissue. mdpi.com This further solidifies the link between metabolic dysregulation, adipose tissue, and platelet-mediated thrombotic risk.

Interactive Data Table: Predictors of Elevated 11-dehydro-TXB2 in Metabolic Syndrome

PredictorAssociation with 11-dehydro-TXB2
Waist-to-hip ratioPositive
Total CholesterolPositive
AdiponectinInverse
hs-CRPPositive
HomocysteinePositive
Subcutaneous Adipose TissuePositive
Glycosylated Hemoglobin (HbA1c)Positive

Platelet Activity in Diabetes Mellitus and Underlying Mechanisms

Patients with diabetes mellitus exhibit heightened platelet activity, and urinary 11-dehydro-thromboxane B2 serves as a key biomarker for assessing this prothrombotic state. nih.govresearchgate.netwjgnet.com Studies have shown that individuals with diabetes have significantly higher baseline levels of urinary 11-dehydro-TXB2 compared to healthy controls. researchgate.netnih.gov This increased thromboxane-dependent platelet activation is a critical factor in the development of atherothrombosis in type 2 diabetes. mdpi.com

The mechanisms underlying this increased platelet activity are multifactorial. In diabetes, the arachidonic acid metabolic pathway is impacted. wjgnet.com Arachidonic acid is converted by cyclooxygenase-1 (COX-1) in platelets to thromboxane A2 (TXA2), a potent platelet aggregator. wjgnet.com While aspirin works by irreversibly inhibiting COX-1, patients with diabetes may exhibit what is termed "aspirin resistance," where thromboxane biosynthesis is not adequately suppressed. researchgate.netnih.govahajournals.org

One proposed mechanism for this resistance involves the induction of cyclooxygenase-2 (COX-2) in platelets of patients with metabolic syndrome, which can also contribute to thromboxane production and is not the primary target of low-dose aspirin. wjgnet.comahajournals.org Furthermore, underlying systemic oxidative inflammation in diabetes may sustain platelet function irrespective of COX-1 inhibition and can also lead to the generation of thromboxane from non-platelet sources. researchgate.netnih.gov

In obese patients with early-stage glucose metabolism impairment, urinary 11-dehydro-TXB2 levels are directly related to two-hour post-load plasma glucose and HbA1c, and inversely related to beta-cell function. mdpi.com This indicates a direct link between the degree of hyperglycemia and platelet activation.

Respiratory System Research: Pathogenesis and Biomarker Roles

Contributions to Chronic Obstructive Pulmonary Disease (COPD) Mechanisms

Emerging research highlights a significant role for 11-dehydro-thromboxane B2 in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov In patients with stable COPD, urinary levels of 11-dehydro-TXB2 are significantly higher than in healthy individuals, regardless of their smoking status. nih.govdovepress.com This elevated level of a key platelet activation marker points to a prothrombotic state in COPD.

A crucial factor contributing to this increased platelet activation in COPD is hypoxia, or low arterial oxygen tension. nih.govdovepress.com Studies have shown an inverse correlation between arterial oxygen levels and urinary 11-dehydro-TXB2 values, and short-term oxygen therapy has been found to significantly lower these levels. nih.govdovepress.com It is hypothesized that hypoxia induces metabolic changes on the platelet membrane, leading to increased activation of cyclooxygenase-1 and subsequent thromboxane formation. nih.govdovepress.com

The consequences of this heightened platelet activation are significant. Activated platelets release thromboxane A2, which not only amplifies platelet aggregation but is also a potent constrictor of bronchial smooth muscle cells, a mechanism that has been implicated in the pathogenesis of asthma and is relevant to the bronchoconstriction seen in COPD. dovepress.com

Furthermore, elevated levels of 11-dehydro-TXB2 in COPD patients have been associated with worse respiratory symptoms, poorer health status, and reduced quality of life. nih.govnih.gov This suggests that platelet activation is not just a comorbidity but may actively contribute to the respiratory morbidity experienced by individuals with COPD. nih.gov The systemic inflammation that characterizes COPD is also believed to be a primary driver of the hypercoagulable state observed in these patients, creating a complex interplay between inflammation, hypoxia, and platelet activation. nih.gov

Interactive Data Table: Association of 11-dehydro-TXB2 with COPD Outcomes

Outcome MeasureAssociation with a 100% Increase in 11dTxB2
COPD Assessment Test (CAT) ScoreIncrease (β 0.77)
Ease of Cough and Sputum Clearance Questionnaire ScoreIncrease (β 0.77)
Clinical COPD Questionnaire (CCQ) ScoreIncrease (β 0.13)
St George's Respiratory Questionnaire (SGRQ) ScoreIncrease (β 1.9)

Data from a study of 169 former smokers with spirometry-confirmed COPD. nih.govnih.gov

Role in Acute Respiratory Distress Syndrome (ARDS) Pathogenesis

Acute Respiratory Distress Syndrome (ARDS) is a form of acute, diffuse, inflammatory lung injury, leading to increased pulmonary vascular permeability, increased lung weight, and a loss of aerated lung tissue. Research indicates that the family of thromboxanes, including the stable metabolite 11-dehydro-thromboxane B2, plays a significant role in the complex pathophysiology of ARDS.

In patients with ARDS, particularly in the context of infections like COVID-19, the lungs produce an abundance of proinflammatory lipid mediators. nih.gov Among these, cyclooxygenase metabolites are predominant, with a notable hierarchy of thromboxane B2 (TXB2) being more prevalent than prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2). nih.gov Thromboxane A2 (TXA2), the unstable parent compound of 11-dehydro-thromboxane B2, is a potent mediator that contributes to the pathology of ARDS by inducing pulmonary venoconstriction. frontiersin.org This action increases transcapillary pressure within the pulmonary microvasculature, leading to the transudation of fluid into the alveoli, which impairs gas exchange. frontiersin.org Furthermore, the TXA2/TP (thromboxane prostanoid receptor) axis is involved in bronchoconstriction and mucus secretion, further exacerbating respiratory distress. frontiersin.org

Within the lungs, TXA2 is rapidly converted to its more stable metabolite, 11-dehydro-thromboxane B2. frontiersin.org Intriguingly, 11-dehydro-thromboxane B2 is not merely an inactive byproduct; it functions as a full agonist of the D-prostanoid receptor 2 (DP2). escholarship.org The stimulation of DP2 receptors on immune cells such as Th2 and innate lymphoid cells type 2 (ILC2) leads to the release of type 2 cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13). frontiersin.org This suggests that 11-dehydro-thromboxane B2 actively participates in the inflammatory cascade that characterizes ARDS. In severe COVID-19 cases, urinary excretion of 11-dehydro-thromboxane B2 is markedly increased and has been shown to be predictive of plasma D-dimer levels, the need for mechanical ventilation, and mortality. escholarship.org

Neurological System Research: Insights into Cerebral Infarction and Post-Stroke Dementia

The role of 11-dehydro-thromboxane B2 extends to the neurological system, where it has been identified as a key player in the pathophysiology of cerebral infarction and subsequent post-stroke dementia. As a stable metabolite of thromboxane A2 (TXA2), urinary and plasma levels of 11-dehydro-thromboxane B2 serve as a reliable indicator of in vivo platelet activation, a central process in thrombotic events like ischemic stroke. nih.govwikipedia.org

Research has consistently demonstrated a significant correlation between elevated levels of 11-dehydro-thromboxane B2 and the occurrence of cerebral infarction. openmedicinejournal.comopenmedicinejournal.com Studies comparing patients with cerebral infarction to healthy controls have found significantly higher urinary concentrations of 11-dehydro-thromboxane B2 in the patient group. openmedicinejournal.comopenmedicinejournal.com This suggests that increased thromboxane biosynthesis is a risk factor for cerebral infarction. openmedicinejournal.comopenmedicinejournal.com Furthermore, a synergistic interaction has been observed between elevated urinary 11-dehydro-thromboxane B2 levels and other established risk factors for stroke, such as smoking, hypertension, and a history of diabetes. openmedicinejournal.com The presence of these risk factors in conjunction with high 11-dehydro-thromboxane B2 levels significantly increases the incidence of cerebral infarction compared to the presence of these risk factors alone. openmedicinejournal.comopenmedicinejournal.com

In the aftermath of a stroke, persistent platelet activation, as indicated by elevated 11-dehydro-thromboxane B2, is associated with the development of post-stroke dementia. nih.govahajournals.org A study found that the median urinary level of 11-dehydro-thromboxane B2 was significantly higher in patients who developed dementia 3 to 9 months after a stroke compared to stroke patients without dementia. nih.govahajournals.org This association remained independent of other potential confounding factors, including the use of antiplatelet medication, cardiovascular risk factors, and the type of stroke. nih.govahajournals.org Interestingly, the difference in excretion rates was most prominent in the subgroup of ischemic stroke patients receiving aspirin, suggesting the involvement of extra-platelet sources of TXA2 production in this context. nih.govahajournals.org However, increased thromboxane biosynthesis was associated with the presence, but not the specific type, of post-stroke dementia (vascular dementia vs. Alzheimer's disease with cerebrovascular disease). nih.govahajournals.org

Data Tables

Table 1: 11-Dehydro-Thromboxane B2 Levels in Post-Stroke Dementia

Patient GroupMedian 11-dehydro-TXB2 (pmol/mmol creatinine)Range (pmol/mmol creatinine)P-value
Demented Patients (n=62)39989 to 21050.013
Non-Demented Controls (n=69)27380 to 1957
Vascular Dementia (n=44)40489 to 21050.68
Alzheimer's + Cerebrovascular Disease (n=18)39996 to 1467
Data from a study on patients 3-9 months after stroke. nih.govahajournals.org

Table 2: Interaction of Urinary 11-Dehydro-Thromboxane B2 with Other Risk Factors in Cerebral Infarction

Risk Factor CombinationSynergy Index (S)
Increased 11-DH-TXB2 + Smoking History1.219
Increased 11-DH-TXB2 + Hypertension History5.578
Increased 11-DH-TXB2 + Diabetes History4.604
An S value > 1 indicates a synergistic interaction. openmedicinejournal.com

Table 3: Plasma 11-Dehydro-Thromboxane B2 Levels in Ischemic Stroke

GroupPlasma 11-dehydroTXB2 (pg/ml)P-value
Cerebral Thrombosis Patients (n=29)5.4 +/- 2.5< 0.001
Healthy Controls (n=41)1.8 +/- 0.9
Data represents mean +/- standard deviation. nih.gov

Experimental Models for Studying 11 Dehydro Thromboxane B2 Function and Regulation

In Vitro Cellular Models for Receptor-Mediated Responses

In vitro models are fundamental for examining the direct effects of 11-dehydro-thromboxane B2 on specific cell types and characterizing its interaction with cellular receptors.

Contrary to earlier beliefs that it was a biologically inactive metabolite, studies have revealed that 11-dehydro-thromboxane B2 is a potent activator of eosinophils and basophils. nih.govmanchester.ac.uk Research has demonstrated that this compound acts as a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a key receptor involved in allergic responses. nih.govmanchester.ac.uk

Key findings from these in vitro studies include:

Cellular Activation: 11-dehydro-thromboxane B2 induces shape change in both eosinophils and basophils, a hallmark of activation, which can be measured via flow cytometry. nih.govmanchester.ac.uk

Receptor Specificity: The activation is mediated through the CRTH2 receptor. This was confirmed by the ability of a CRTH2 antagonist, ramatroban, to inhibit the shape change response, whereas a selective thromboxane (B8750289) A2 (TP) receptor antagonist had no effect. nih.gov

Signaling Pathway: The compound triggers a calcium flux in eosinophils, primarily from intracellular stores. This response is desensitized by prior stimulation with prostaglandin (B15479496) D2 (PGD2), the principal ligand for CRTH2, indicating a shared signaling pathway. nih.gov

Chemotaxis: 11-dehydro-thromboxane B2 has been shown to be chemotactic for eosinophils, suggesting a role in recruiting these inflammatory cells to tissues. nih.govmanchester.ac.uk

These cellular models are critical in contexts where the enzyme prostaglandin D synthase is not present, highlighting a distinct pathway for CRTH2 activation. nih.govmanchester.ac.uk

Table 1: In Vitro Effects of 11-Dehydro-Thromboxane B2 on Eosinophils and Basophils

Experimental Assay Cell Type Observed Effect of 11-Dehydro-Thromboxane B2 Receptor Involved
Flow Cytometric Shape Change Eosinophils, Basophils Activation (Shape Change) CRTH2
Calcium Flux Assay Eosinophils Increased intracellular calcium CRTH2

While its parent compound, thromboxane A2, is a potent inducer of platelet aggregation, studies have shown that 11-dehydro-thromboxane B2 does not directly induce or inhibit platelet aggregation. nih.govmanchester.ac.uk Instead, its significance in platelet biology is as a stable, downstream indicator of in vivo thromboxane A2 production and platelet activation. labcorp.commdpi.comwikipedia.org

Assays measuring 11-dehydro-thromboxane B2 are therefore used to indirectly assess platelet function and the efficacy of antiplatelet therapies like aspirin (B1665792). labcorp.comnih.govwjgnet.com

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method used to quantify levels of 11-dehydro-thromboxane B2 in urine. mdpi.comfda.gov Elevated urinary levels are considered a reliable index of systemic platelet activity. mdpi.com

Light Transmission Aggregometry (LTA): While LTA directly measures platelet aggregation in response to agonists like arachidonic acid, it has been used in comparative studies with urinary 11-dehydro-thromboxane B2 measurements to evaluate aspirin response. nih.gov However, studies have shown a poor correlation between the two tests for assessing aspirin inhibition, suggesting they may reflect different aspects of platelet biology and thromboxane synthesis. nih.gov

These assays are pivotal in clinical research to monitor conditions with increased platelet turnover and to identify patients who may have an inadequate response to aspirin therapy. labcorp.comquestdiagnostics.com

In Vivo Animal Models for Systemic and Organ-Specific Investigations

In vivo animal models are indispensable for understanding the metabolism, systemic effects, and biomarker potential of 11-dehydro-thromboxane B2 in a whole-organism context, providing insights that are not possible from in vitro studies alone.

Rodent models are frequently used to study metabolic syndrome and cardiovascular diseases, conditions where platelet activation is a key feature. d-nb.infolabanimal.co.kr Mice, particularly strains like the C57BL/6, are often fed high-fat, high-sucrose, or "Western" diets to induce obesity, insulin resistance, and dyslipidemia, mimicking human metabolic syndrome. labanimal.co.krijpsjournal.complos.org

While direct studies measuring 11-dehydro-thromboxane B2 in these specific rodent models are not extensively detailed in the provided context, these models are highly relevant for such investigations. Given that elevated urinary 11-dehydro-thromboxane B2 is observed in humans with metabolic syndrome and is associated with cardiovascular risk, these rodent models provide a platform to: mdpi.comnih.gov

Investigate the link between diet-induced metabolic dysfunction and increased thromboxane A2 biosynthesis, as reflected by 11-dehydro-thromboxane B2 levels.

Study the predictors and regulation of 11-dehydro-thromboxane B2 in a controlled setting.

Evaluate therapeutic interventions aimed at reducing platelet activation in the context of metabolic disease.

Studies in humans with metabolic syndrome have identified predictors of elevated 11-dehydro-thromboxane B2, such as inflammation (hs-CRP), hypercholesterolemia, and adiponectin levels, providing clear hypotheses to be tested in these rodent models. mdpi.comnih.gov

Canine models have been effectively used to study the role of 11-dehydro-thromboxane B2 in disease states characterized by a prothrombotic tendency. A prospective case-control study in dogs with primary immune-mediated hemolytic anemia (IMHA), a condition known for a high risk of thromboembolic disease, yielded significant findings. nih.govnih.gov

Researchers measured urinary 11-dehydro-thromboxane B2 concentrations (normalized to creatinine) in dogs with IMHA and compared them to healthy control dogs. nih.gov

Table 2: Urinary 11-Dehydro-Thromboxane B2:Creatinine (B1669602) Ratio in Canine IMHA Model

Group Median u11-dTXB:Cr Range P-value (vs. Healthy Controls)
Dogs with IMHA (n=20) 3.75 0.83–25.36 .003

The results demonstrated that the urinary concentration of this metabolite was significantly higher in dogs with IMHA, consistent with a prothrombotic state. nih.govnih.gov This finding validates the use of the canine model for studying diseases involving platelet activation and confirms that 11-dehydro-thromboxane B2 serves as a relevant biomarker in this species. nih.gov

Non-human primate models, particularly the cynomolgus monkey (Macaca fascicularis), are invaluable for studying the metabolism and disposition of thromboxanes due to their physiological similarity to humans. nih.govnih.gov Studies involving the intravenous administration of thromboxane B2 to cynomolgus monkeys have provided detailed insights into its metabolic fate.

Following administration, thromboxane B2 is eliminated from circulation with a half-life of approximately 10 minutes. nih.gov The primary urinary metabolites identified are 2,3-dinor-thromboxane B2 and 11-dehydro-thromboxane B2. nih.gov Research comparing the metabolic disposition of thromboxane A2 and thromboxane B2 found a similar fractional conversion of both into these urinary metabolites. nih.gov This suggests that the highly unstable thromboxane A2 is first hydrolyzed to thromboxane B2 before undergoing further enzymatic degradation. nih.gov

These primate models have been instrumental in establishing that the measurement of urinary metabolites like 11-dehydro-thromboxane B2 provides a reliable index of endogenous thromboxane A2 biosynthesis. nih.gov

Future Research Directions and Unexplored Avenues for 11 Dehydro Thromboxane B2

Elucidating Novel Biological Roles and Unidentified Signaling Pathways

Historically considered a stable, inactive metabolite of the potent but short-lived Thromboxane (B8750289) A2 (TXA2), 11-dehydro-thromboxane B2 is now understood to possess significant biological activity of its own. nih.govmanchester.ac.uk A pivotal area for future research lies in fully elucidating its novel biological roles beyond simply being an indicator of in vivo TXA2 production. wikipedia.org A key discovery has been the identification of 11-dehydro-thromboxane B2 as a full agonist of the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). nih.govmanchester.ac.ukhmdb.ca

This finding has opened a new frontier in understanding its function, particularly in the context of allergic inflammation. Research has demonstrated that 11-dehydro-thromboxane B2 can activate eosinophils and basophils, induce their chemotaxis, and trigger calcium flux, all of which are key events in allergic responses. nih.govmanchester.ac.uk Unlike its precursor TXA2, it does not appear to induce platelet aggregation. nih.gov This suggests a distinct signaling profile that warrants deeper investigation.

Future studies should aim to:

Identify additional receptors and binding proteins: While the interaction with CRTH2 is established, it is crucial to explore whether 11-dehydro-thromboxane B2 interacts with other receptors, potentially explaining a wider range of biological effects.

Map downstream signaling cascades: The intracellular signaling pathways activated by 11-dehydro-thromboxane B2 binding to CRTH2 (and any other potential receptors) are not fully mapped. Investigating the roles of various kinases, second messengers, and transcription factors will be essential.

Explore CRTH2-independent functions: Research should investigate potential biological activities of 11-dehydro-thromboxane B2 that are not mediated by CRTH2, which could uncover entirely new physiological and pathological roles.

Delineate its role in cellular contexts lacking prostaglandin D synthase: Since 11-dehydro-thromboxane B2 can activate CRTH2 in environments where the primary ligand, Prostaglandin D2 (PGD2), may be absent, understanding its specific contribution to inflammation in such tissues is a critical unexplored avenue. nih.govmanchester.ac.uk

Advancements in Methodological Approaches for Differential Source Characterization

Accurate measurement of 11-dehydro-thromboxane B2 is fundamental to its study and clinical application. While it serves as a reliable index of systemic TXA2 production, a significant challenge and future research direction is the development of methods to differentiate its cellular sources. nih.govlabcorp.com The biosynthesis of its precursor, TXA2, is predominantly associated with platelet activation via the cyclooxygenase-1 (COX-1) enzyme. nih.gov However, inflammatory cells like monocytes and macrophages can also produce thromboxane, particularly via the COX-2 pathway, in inflammatory states. labcorp.com

Current methodologies for quantifying 11-dehydro-thromboxane B2 include:

Gas chromatography-mass spectrometry (GC-MS) nih.gov

Liquid chromatography-mass spectrometry (LC-MS)

Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays nih.gov

Measuring urinary levels of 11-dehydro-thromboxane B2 is preferred for assessing systemic, time-integrated production, as plasma concentrations are susceptible to artificial elevation from platelet activation during blood collection (ex vivo activation). nih.govlabcorp.com

Future methodological advancements should focus on:

Source-specific biomarkers: Developing techniques or identifying companion biomarkers that can distinguish between platelet-derived (COX-1 dependent) and inflammatory cell-derived (COX-2 dependent) 11-dehydro-thromboxane B2. This would provide more precise insights into the underlying pathophysiology, for instance, in atherothrombosis versus systemic inflammation. nih.gov

Enhanced sensitivity and specificity of assays: Improving the lower limit of detection and reducing cross-reactivity in immunoassays to allow for accurate measurement in various biological fluids and tissues.

Standardization across platforms: Establishing standardized protocols and reference materials for different assay platforms to ensure comparability of results between research laboratories and clinical settings. This is particularly important given the observed discordance between different testing platforms. nih.gov

Point-of-care testing: Creating rapid, reliable point-of-care tests for urinary 11-dehydro-thromboxane B2 could facilitate real-time monitoring of antiplatelet therapy efficacy and patient risk stratification.

Integration with Multi-Omics Data for Comprehensive Pathway Analysis

The complexity of biological systems requires an integrative approach to fully understand the role of molecules like 11-dehydro-thromboxane B2. A significant future avenue of research is the integration of metabolomic data, which includes measurements of 11-dehydro-thromboxane B2, with other large-scale "omics" datasets such as genomics, transcriptomics, and proteomics. mdpi.comnih.govmdpi.com This multi-omics approach can provide a more holistic view of the biological pathways influenced by or influencing 11-dehydro-thromboxane B2 levels. mdpi.com

By combining these different layers of biological information, researchers can:

Identify novel pathway connections: Correlating levels of 11-dehydro-thromboxane B2 with gene expression (transcriptomics) and protein abundance (proteomics) can uncover previously unknown regulatory pathways and functional networks. mdpi.com

Uncover upstream regulators and downstream effectors: Multi-omics analysis can help identify the genetic variants (genomics) and transcription factors (transcriptomics) that regulate the enzymes involved in thromboxane synthesis, as well as the downstream cellular processes that are activated by 11-dehydro-thromboxane B2.

Develop predictive biomarker panels: Integrating metabolomic data with other omics data can lead to the development of more robust and predictive biomarker signatures for disease diagnosis, prognosis, and response to therapy. nih.gov For example, a panel combining 11-dehydro-thromboxane B2 levels with specific genetic markers and inflammatory proteins could provide a more accurate assessment of cardiovascular risk than any single marker alone.

Future research efforts in this area will require sophisticated bioinformatics and statistical tools to manage and interpret these large, complex datasets, ultimately leading to a systems-level understanding of the role of 11-dehydro-thromboxane B2 in health and disease. mdpi.comyoutube.com

Expanding Research into Other Disease States and Underexplored Physiological Conditions

While the role of 11-dehydro-thromboxane B2 as a biomarker for platelet activation in cardiovascular disease is well-established, its involvement in other pathologies is an expanding area of research. wikipedia.orgnih.gov Future investigations should systematically explore its role in a broader range of disease states and physiological conditions.

Metabolic Syndrome and Diabetes: Elevated levels of urinary 11-dehydro-thromboxane B2 have been observed in individuals with metabolic syndrome and diabetes, suggesting heightened platelet activity in these conditions. mdpi.comnih.govresearchgate.net Future studies should aim to determine if 11-dehydro-thromboxane B2 is simply a marker of increased risk in these populations or if it plays a causative role in the progression of vascular complications. Predictors for its elevated levels in metabolic syndrome include homocysteine, hs-CRP, adiponectin, and waist-to-hip ratio. mdpi.comnih.gov

Inflammatory and Autoimmune Diseases: Given the link between 11-dehydro-thromboxane B2 and the CRTH2 receptor on inflammatory cells, its role in chronic inflammatory and autoimmune diseases is a logical area for exploration. nih.gov This could include conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis, where platelet activation and T-helper 2 cell activity are implicated.

Cancer: The precursor molecule, TXA2, has been implicated in cancer progression, including promoting cell growth, migration, and angiogenesis. mdpi.com Future research should investigate whether the stable metabolite 11-dehydro-thromboxane B2 can be used as a biomarker for certain cancers or if it contributes to the tumor microenvironment, potentially through its action on CRTH2-expressing immune cells. mdpi.com

Other Potential Areas: Further research could also explore the role of 11-dehydro-thromboxane B2 in:

Neuroinflammation and neurodegenerative diseases.

Kidney disease, as the kidneys are involved in its clearance. rupahealth.com

Perioperative inflammation and thrombosis following major surgeries. nih.gov

Preeclampsia, where increased thromboxane production is a known feature. ahajournals.org

Exploring the Therapeutic Potential of Modulating 11-Dehydro-Thromboxane B2 Pathways (e.g., CRTH2 Antagonism)

The discovery that 11-dehydro-thromboxane B2 is a functional agonist at the CRTH2 receptor has significant therapeutic implications. nih.govmanchester.ac.uk This opens up the possibility of targeting its specific pathways, which may offer a more nuanced approach than general thromboxane inhibition. The most promising avenue currently being explored is the antagonism of the CRTH2 receptor.

CRTH2 is a key receptor involved in allergic inflammation, expressed on cell types such as eosinophils, basophils, and T-helper 2 (Th2) lymphocytes. nih.govresearchgate.net By activating this receptor, both PGD2 and 11-dehydro-thromboxane B2 can promote the recruitment and activation of these cells, contributing to the pathophysiology of allergic diseases. nih.gov

CRTH2 Antagonism in Asthma and Allergic Diseases: A number of orally administered CRTH2 antagonists have been evaluated in clinical trials for the treatment of asthma and allergic rhinitis. nih.govtandfonline.com The rationale is that blocking the CRTH2 receptor will inhibit the inflammatory cascade driven by its ligands.

CRTH2 Antagonist Highest Phase of Development (Asthma) Key Findings/Observations
Fevipiprant Phase IIIShowed reductions in eosinophilic inflammation but did not consistently meet primary endpoints for lung function improvement in broad patient populations.
AZD1981 Phase IIDemonstrated improvements in asthma control scores, particularly in atopic patients, but did not significantly improve the primary endpoint of morning peak expiratory flow. tandfonline.com
OC000459 Phase IIShowed a statistically significant improvement in lung function (FEV1) in the "per protocol" population of a 4-week study. tandfonline.com

This table is for illustrative purposes and not exhaustive of all CRTH2 antagonists in development.

Future research in this area should focus on:

Patient Stratification: Identifying biomarkers to select patient populations most likely to benefit from CRTH2 antagonist therapy, such as those with eosinophilic asthma or potentially those with high levels of 11-dehydro-thromboxane B2. nih.govtandfonline.com

Combination Therapies: Exploring the efficacy of CRTH2 antagonists as an add-on therapy to existing treatments like inhaled corticosteroids. tandfonline.com

Broader Inflammatory Conditions: Investigating the therapeutic potential of CRTH2 antagonists in other inflammatory conditions where 11-dehydro-thromboxane B2 and CRTH2 may play a role, such as atopic dermatitis, chronic obstructive pulmonary disease (COPD), and eosinophilic esophagitis. nih.gov

Antagonizing the 11-dehydro-thromboxane B2/CRTH2 axis represents a targeted therapeutic strategy with the potential to treat allergic and other inflammatory diseases. nih.govmanchester.ac.uk

Q & A

Basic Research Questions

Q. How is 11-dehydro-thromboxane B₂ (11-d-TXB₂) quantified in biological samples, and what methodological considerations are critical for accuracy?

  • Answer : 11-d-TXB₂ is typically quantified using competitive ELISA kits optimized for biological fluids (e.g., plasma, urine). Key steps include:

  • Sample preparation : Avoid freeze-thaw cycles and use protease inhibitors to prevent metabolite degradation .
  • Calibration : Use a 6-point standard curve (1–1,000 pg/mL) to account for matrix effects. Cross-reactivity with structurally similar thromboxanes (e.g., TXB₂) must be validated using spike-recovery experiments .
  • Data normalization : Normalize urinary 11-d-TXB₂ levels to creatinine to control for renal function variability .

Q. What is the biochemical significance of 11-d-TXB₂ as a thromboxane metabolite in vivo?

  • Answer : 11-d-TXB₂ is a stable, non-enzymatic hydrolysis product of thromboxane A₂ (TXA₂), reflecting systemic TXA₂ production. Unlike TXA₂ (short-lived, pro-thrombotic), 11-d-TXB₂ serves as a biomarker for platelet activation and cyclooxygenase (COX) activity in clinical studies, particularly in cardiovascular and inflammatory diseases . Its stability in plasma and urine enables longitudinal monitoring of thromboxane dynamics .

Q. Which analytical techniques are recommended for distinguishing 11-d-TXB₂ from its structural analogs?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 11-d-TXB₂-d₄) provides high specificity. Key parameters:

  • Chromatography : Use a C18 column with gradient elution (methanol/water + 0.1% formic acid) to resolve 11-d-TXB₂ from TXB₂ and 2,3-dinor-TXB₂ .
  • Mass detection : Monitor transitions m/z 369→169 (11-d-TXB₂) and m/z 373→173 (11-d-TXB₂-d₄) in negative-ion mode .

Advanced Research Questions

Q. How does 11-d-TXB₂ interact with the CRTH2 receptor, and what experimental models validate its role in allergic inflammation?

  • Answer : 11-d-TXB₂ is a full agonist of CRTH2 (prostaglandin D₂ receptor), activating eosinophils and basophils via calcium flux and shape change. Experimental validation includes:

  • Receptor specificity : Use CRTH2-transfected BaF/3 cells to confirm signaling (e.g., chemotaxis assays) and compare responses to PGD₂ .
  • Antagonist studies : Pre-treat cells with ramatroban (TP/CRTH2 antagonist) to block 11-d-TXB₂-induced activation, confirming CRTH2 dependence .
  • Clinical relevance : Measure 11-d-TXB₂ and CRTH2 expression in bronchoalveolar lavage fluid from asthma models to link metabolite levels to airway inflammation .

Q. What contradictions exist regarding the bioactivity of 11-d-TXB₂, and how can they be addressed experimentally?

  • Answer : Early studies dismissed 11-d-TXB₂ as inactive, but recent work identifies CRTH2 agonism. To resolve contradictions:

  • Cell-type specificity : Test 11-d-TXB₂ on platelets (TP receptor) vs. eosinophils (CRTH2) to confirm divergent signaling pathways .
  • Dose-response analysis : Compare threshold concentrations (e.g., 10 nM for CRTH2 vs. 1 µM for TP) to clarify receptor preference .
  • In vivo models : Use CRTH2-knockout mice to isolate 11-d-TXB₂ effects in allergic lung inflammation .

Q. How can researchers optimize longitudinal studies measuring 11-d-TXB₂ in dynamic physiological contexts (e.g., endotoxemia)?

  • Answer :

  • Temporal sampling : Collect serial plasma/urine samples at baseline, 6 hr, and 24 hr post-endotoxin challenge to capture thromboxane flux .
  • Multi-analyte profiling : Pair 11-d-TXB₂ with other eicosanoids (e.g., PGD₂, 15-d-PGJ₂) to assess pathway crosstalk .
  • Statistical modeling : Use mixed-effects models to account for intra-subject variability and circadian rhythm effects .

Methodological Resources

  • ELISA Protocols : Refer to ab133054 kit (Abcam) for detailed plate coating and conjugate incubation guidelines .
  • LC-MS/MS Parameters : Optimize ion source settings (ESI voltage: −4.5 kV; gas temperature: 300°C) as per Cayman Chemical’s lipidomics workflows .
  • CRTH2 Assays : Validate chemotaxis using Boyden chambers with 5 µm pores and 10 nM CCL17 as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-dehydro-thromboxane B2(1-)
Reactant of Route 2
Reactant of Route 2
11-dehydro-thromboxane B2(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.